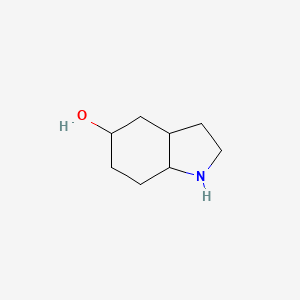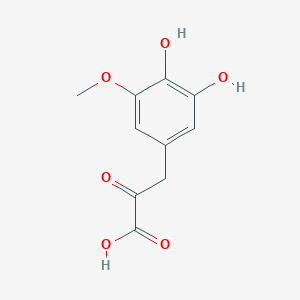![molecular formula C13H17ClN2O3 B13488601 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C16H22Cl2N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including rivaroxaban, an anticoagulant used to prevent and treat blood clots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one typically involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a phenylboronic acid catalyst. This reaction forms 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, reproducible, and robust. These methods are well-suited for large-scale production and involve the use of common reagents and solvents such as dimethylsulfoxide (DMSO) and triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Stannous chloride, hydrogen gas.
Solvents: Dimethylsulfoxide (DMSO), dichloromethane, 1,4-dioxane.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .
Applications De Recherche Scientifique
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: An intermediate used in the synthesis of protein kinase inhibitors for treating cancers.
4-(4-Nitrophenyl)morpholin-3-one: Used in the synthesis of nanowires and other advanced materials.
Uniqueness
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions and its role in the production of rivaroxaban highlight its importance in both research and industry .
Propriétés
IUPAC Name |
4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLIANVFKCHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
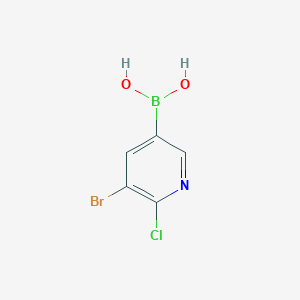
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)

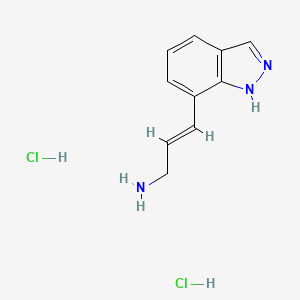
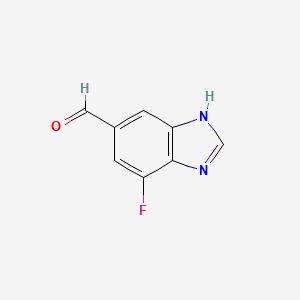
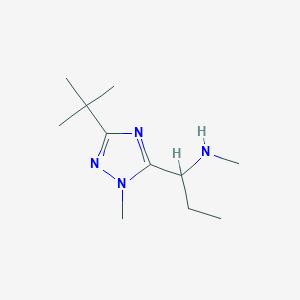
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
